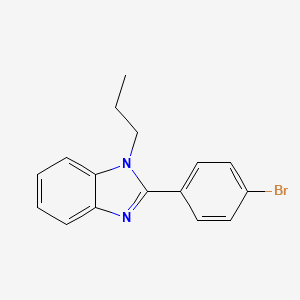![molecular formula C14H19NO B5802064 N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)
N-[2-(1-methylcyclopropyl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-methylcyclopropyl)phenyl]butanamide, also known as LY2979165, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to a class of compounds known as positive allosteric modulators of metabotropic glutamate receptor subtype 2 (mGlu2 PAMs).
Mécanisme D'action
N-[2-(1-methylcyclopropyl)phenyl]butanamide acts as a positive allosteric modulator of mGlu2, a type of glutamate receptor found in the brain. By binding to a specific site on the receptor, N-[2-(1-methylcyclopropyl)phenyl]butanamide enhances the activity of mGlu2, leading to increased release of neurotransmitters such as dopamine and serotonin. This, in turn, can improve cognitive function and alleviate symptoms of neuropsychiatric disorders.
Biochemical and Physiological Effects
N-[2-(1-methylcyclopropyl)phenyl]butanamide has been shown to increase glutamate release in the prefrontal cortex, a brain region involved in cognitive function and emotion regulation. It also enhances dopamine and serotonin release in the nucleus accumbens, a brain region involved in reward processing and motivation. These effects are thought to underlie the therapeutic potential of N-[2-(1-methylcyclopropyl)phenyl]butanamide in neuropsychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(1-methylcyclopropyl)phenyl]butanamide in lab experiments is its high selectivity for mGlu2, which minimizes off-target effects. However, its potency and efficacy can vary depending on the experimental conditions, such as the concentration of N-[2-(1-methylcyclopropyl)phenyl]butanamide and the type of assay used. Additionally, the pharmacokinetics of N-[2-(1-methylcyclopropyl)phenyl]butanamide, such as its half-life and bioavailability, may affect its suitability for certain experiments.
Orientations Futures
There are several potential future directions for research on N-[2-(1-methylcyclopropyl)phenyl]butanamide. One area of interest is the development of more potent and selective mGlu2 PAMs that can be used in clinical settings. Another direction is the investigation of the long-term effects of N-[2-(1-methylcyclopropyl)phenyl]butanamide on brain function and behavior. Finally, the potential use of N-[2-(1-methylcyclopropyl)phenyl]butanamide in combination with other drugs for the treatment of neuropsychiatric disorders is an area that warrants further exploration.
Conclusion
In conclusion, N-[2-(1-methylcyclopropyl)phenyl]butanamide is a novel compound with significant potential for the treatment of neuropsychiatric disorders. Its mechanism of action as a positive allosteric modulator of mGlu2, along with its biochemical and physiological effects, make it a promising therapeutic target. While there are limitations to its use in lab experiments, further research on N-[2-(1-methylcyclopropyl)phenyl]butanamide could lead to the development of new treatments for a range of neuropsychiatric disorders.
Méthodes De Synthèse
The synthesis of N-[2-(1-methylcyclopropyl)phenyl]butanamide involves a multi-step process that starts with the reaction of 1-methylcyclopropylmagnesium bromide with 2-bromoacetophenone to form 2-(1-methylcyclopropyl)phenylacetone. This intermediate is then reacted with butyryl chloride in the presence of aluminum chloride to form N-[2-(1-methylcyclopropyl)phenyl]butanamide. The final product is purified by column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[2-(1-methylcyclopropyl)phenyl]butanamide has shown promising results in preclinical studies for the treatment of various neuropsychiatric disorders, including schizophrenia, anxiety, and depression. It has been found to improve cognitive function, reduce anxiety-like behavior, and normalize glutamate levels in animal models of these disorders. Clinical trials are currently underway to evaluate the safety and efficacy of N-[2-(1-methylcyclopropyl)phenyl]butanamide in humans.
Propriétés
IUPAC Name |
N-[2-(1-methylcyclopropyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-6-13(16)15-12-8-5-4-7-11(12)14(2)9-10-14/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUGSVQDDRRBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C2(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7025449 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

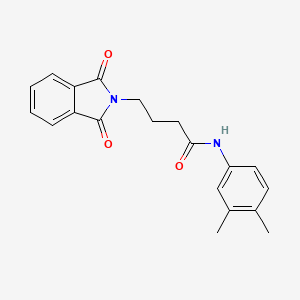
![3-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5802002.png)
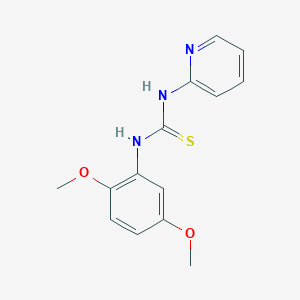
![2,4-diphenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5802017.png)
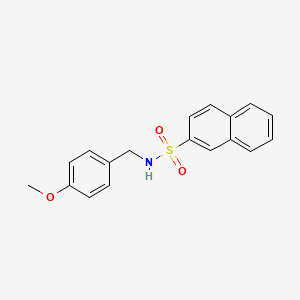
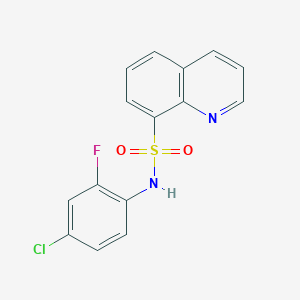
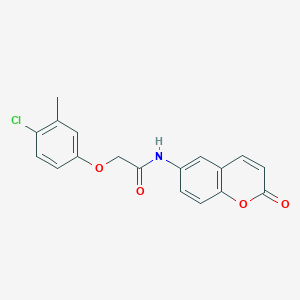
![methyl {3-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5802041.png)
![[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5802054.png)
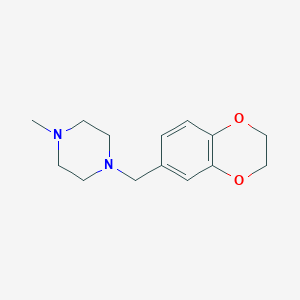
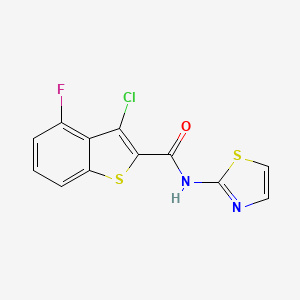
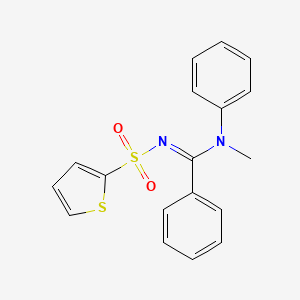
![1-{1-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl}ethanone](/img/structure/B5802075.png)
